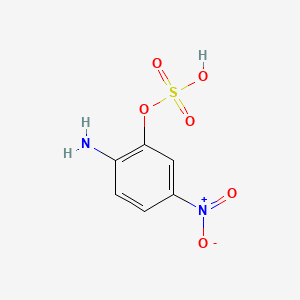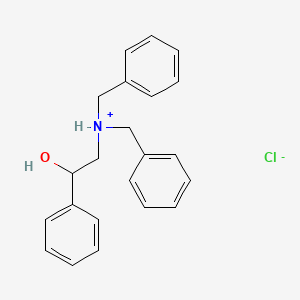
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The preparation of N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride typically involves a multi-step synthetic route. One common method starts with dibenzylamine, which undergoes a series of reactions including hydroxylation and subsequent hydrochloride formation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while ensuring the quality of the final product .
化学反応の分析
Types of Reactions
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst under high pressure.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction typically produces an amine .
科学的研究の応用
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
作用機序
The mechanism of action of N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Dibenzylamine: A related compound used in similar applications but lacks the hydroxyl group.
N-Benzylbenzylamine: Another similar compound with different functional groups and properties.
Uniqueness
N-(beta-Hydroxyphenethyl)dibenzylamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
67031-40-7 |
|---|---|
分子式 |
C22H24ClNO |
分子量 |
353.9 g/mol |
IUPAC名 |
dibenzyl-(2-hydroxy-2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C22H23NO.ClH/c24-22(21-14-8-3-9-15-21)18-23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22,24H,16-18H2;1H |
InChIキー |
XRHNSYXWKBLPCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C[NH+](CC2=CC=CC=C2)CC(C3=CC=CC=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



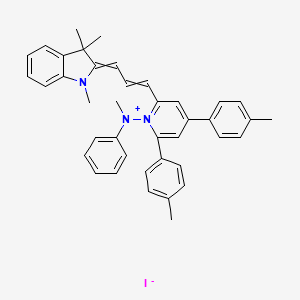
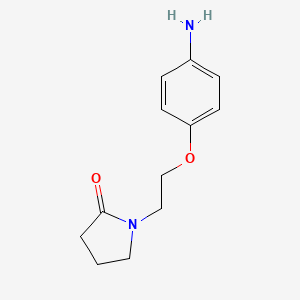
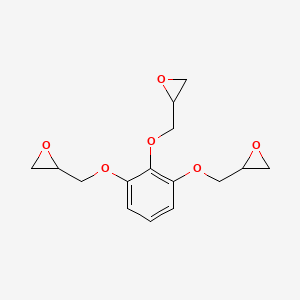
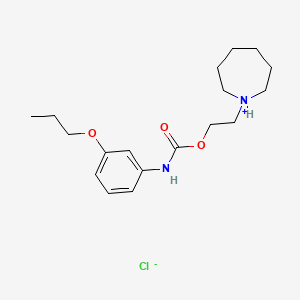
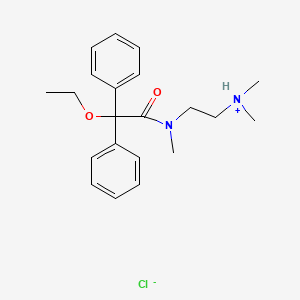
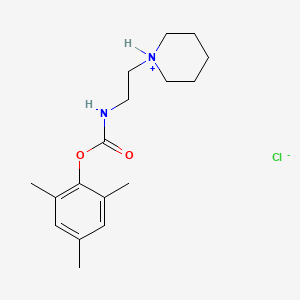
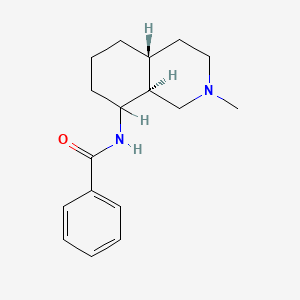
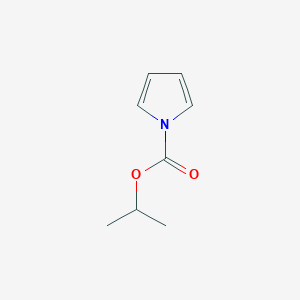
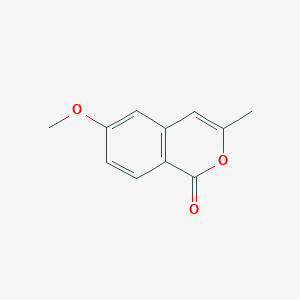
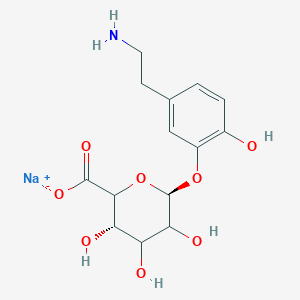
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)
![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)
